(3-Methylphenyl)methanethiol chemical properties and structure
(3-Methylphenyl)methanethiol chemical properties and structure
An In-depth Technical Guide to (3-Methylphenyl)methanethiol: Properties, Synthesis, and Applications
Introduction
(3-Methylphenyl)methanethiol, also known by its synonyms 3-methylbenzyl mercaptan and m-methyl-α-toluenethiol, is an organosulfur compound belonging to the thiol family.[1] As a derivative of toluene, it is characterized by a benzyl structure with a methyl group at the meta position of the phenyl ring and a thiol (-SH) functional group attached to the methylene bridge. The presence of the highly nucleophilic and reactive thiol group makes this compound a valuable intermediate and building block in various fields of chemical synthesis, from materials science to pharmaceutical development.
This guide provides a comprehensive technical overview of (3-Methylphenyl)methanethiol, designed for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, structural elucidation through spectroscopic methods, representative synthetic protocols, reactivity, and safety considerations, grounding all claims in authoritative sources.
Chemical Structure and Physicochemical Properties
The molecular structure of (3-Methylphenyl)methanethiol consists of a central methylene (-CH₂) group bonded to a 3-methylphenyl ring and a sulfanyl (-SH) group. The arrangement of these functional groups dictates its chemical behavior and physical properties.
Caption: Chemical structure of (3-Methylphenyl)methanethiol.
The key physicochemical properties of (3-Methylphenyl)methanethiol are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 25697-56-7 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Density | 1.015 g/cm³ | [1] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Flash Point | 102-104 °C / 15mm | [1] |
| SMILES | CC1=CC(=CC=C1)CS | [1] |
Spectroscopic Analysis for Structural Elucidation
Confirmation of the structure and purity of (3-Methylphenyl)methanethiol relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Proton Nuclear Magnetic Resonance (¹H NMR)
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Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The substitution pattern breaks the symmetry, leading to distinct signals.
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Methylene Protons (-CH₂-) (δ ≈ 3.7 ppm): The two protons of the CH₂ group adjacent to the sulfur and the aromatic ring are expected to appear as a singlet or a doublet if coupled to the SH proton.
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Methyl Protons (-CH₃) (δ ≈ 2.3 ppm): The three protons of the methyl group on the ring will appear as a sharp singlet.
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Thiol Proton (-SH) (δ ≈ 1.5-1.8 ppm): This proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent, and it may couple with the adjacent CH₂ protons, resulting in a triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
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Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern.
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Methylene Carbon (-CH₂-) (δ ≈ 28-35 ppm): The carbon of the CH₂-SH group will appear in the aliphatic region.
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Methyl Carbon (-CH₃) (δ ≈ 21 ppm): The methyl group carbon attached to the aromatic ring will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
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S-H Stretch (≈ 2550-2600 cm⁻¹): A weak but sharp absorption band characteristic of the thiol functional group.
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C-H Aromatic Stretch (≈ 3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the benzene ring.
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C-H Aliphatic Stretch (≈ 2850-2960 cm⁻¹): Vibrations from the methyl and methylene groups.
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C=C Aromatic Stretch (≈ 1450-1600 cm⁻¹): A series of bands indicating the presence of the aromatic ring.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
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Major Fragmentation: A prominent peak at m/z = 105, resulting from the loss of the sulfhydryl radical (•SH), which forms the stable 3-methylbenzyl cation. Another significant fragment would be observed at m/z = 91, corresponding to the tropylium ion, a common fragment for benzyl derivatives.
Synthesis and Reactivity
Representative Synthesis
(3-Methylphenyl)methanethiol can be synthesized via nucleophilic substitution. A common and effective method involves the reaction of 3-methylbenzyl chloride with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH).[3] This Sₙ2 reaction proceeds readily, with the hydrosulfide anion displacing the chloride leaving group.
Caption: General synthetic pathway for (3-Methylphenyl)methanethiol.
Chemical Reactivity
The chemistry of (3-Methylphenyl)methanethiol is dominated by the thiol group, which imparts several key reactive properties.
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Acidity: Thiols are weakly acidic. (3-Methylphenyl)methanethiol can be deprotonated by a suitable base to form the corresponding thiolate anion (3-methylbenzylthiolate). This thiolate is a potent nucleophile.[4]
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Nucleophilicity: The thiolate anion is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers. It can also engage in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds, a reaction of significant interest in bioconjugation and drug development.[5]
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Oxidation: Thiols are susceptible to oxidation. In the presence of mild oxidizing agents or even air, (3-Methylphenyl)methanethiol can oxidize to form the corresponding disulfide, bis(3-methylbenzyl) disulfide.[4] Stronger oxidation can lead to the formation of sulfonic acids.
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not widely documented, its chemical nature as a functionalized thiol makes it relevant to several advanced fields.
-
Organic Synthesis: It serves as a precursor for introducing the 3-methylbenzylthio moiety into larger, more complex molecules, which is particularly useful in the synthesis of novel pharmaceutical and agrochemical agents.
-
Materials Science: Thiols are known for their strong affinity for gold and other noble metal surfaces. This property allows molecules like (3-Methylphenyl)methanethiol to be used as capping agents to stabilize nanoparticles or to form self-assembled monolayers (SAMs) on surfaces, enabling the fine-tuning of surface properties for applications in catalysis and nanoelectronics.[6]
-
Bioconjugation Chemistry: The thiol group is a key functional handle for covalently linking molecules. In drug development, thiols on cysteine residues of antibodies are often targeted by Michael acceptors (e.g., maleimides) to create antibody-drug conjugates (ADCs).[5] (3-Methylphenyl)methanethiol can serve as a model compound for studying such conjugation reactions or as a fragment in the design of novel linker-payload systems.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. (3-Methylphenyl)methanethiol requires careful handling due to its potential hazards.
-
Primary Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Like most thiols, it possesses a strong and unpleasant stench.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling Procedures: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8] Keep the compound away from sources of ignition, such as open flames and hot surfaces, as well as oxidizing agents.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] The storage area should be accessible only to authorized personnel.
-
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]
Experimental Protocol: Representative Synthesis
This protocol describes a self-validating workflow for the synthesis and purification of (3-Methylphenyl)methanethiol. The inclusion of rigorous characterization ensures the integrity of the final product.
Workflow Overview
Caption: Experimental workflow for synthesis and validation.
Step-by-Step Methodology
-
Principle: This procedure utilizes a nucleophilic substitution (Sₙ2) reaction where the hydrosulfide anion (SH⁻) displaces the chloride from 3-methylbenzyl chloride.
-
Reagents and Equipment:
-
3-Methylbenzyl chloride
-
Sodium hydrosulfide (NaSH), hydrate
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
-
Procedure: i. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). ii. Reagent Addition: Add a solution of 3-methylbenzyl chloride (1.0 equivalent) in ethanol dropwise to the stirring NaSH solution at 0 °C using an addition funnel. iii. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. iv. Monitoring: Monitor the reaction's progress by TLC until the starting material (3-methylbenzyl chloride) is consumed. v. Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. vi. Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. vii. Purification: Purify the crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure (3-Methylphenyl)methanethiol.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis, comparing the obtained data with the expected values detailed in Section 2.
References
- 1. (3-Methylphenyl)methanethiol | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. Benzyl mercaptan | 100-53-8 [amp.chemicalbook.com]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
